molecular formula C18H17N3O3 B554366 N-Benzyloxycarbonylphenylalanine diazomethyl ketone CAS No. 15196-02-8

N-Benzyloxycarbonylphenylalanine diazomethyl ketone

Cat. No. B554366
CAS RN: 15196-02-8
M. Wt: 323,35 g/mole
InChI Key: WLGLEWHRLFWXLX-INIZCTEOSA-N
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Description

N-Benzyloxycarbonylphenylalanine diazomethyl ketone is a chemical compound with the CAS Registry Number 15196-02-8 . It is also known by its equivalent terms Boc-Phe-diazomethyl ketone and Z-Phe-diazomethyl ketone .


Synthesis Analysis

The synthesis of α-Diazo ketones, such as N-Benzyloxycarbonylphenylalanine diazomethyl ketone, involves several steps. The reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate yields the corresponding diazoketone in high yield . Subsequent Wolff rearrangement of the diazoketone leads to the homologated ester . A ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds has been extended to less reactive monocarbonyl substrates .


Chemical Reactions Analysis

α-Diazo ketones, including N-Benzyloxycarbonylphenylalanine diazomethyl ketone, have unique and diverse reactivity modes. They can undergo transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .


Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in aldehydes and ketones, such as N-Benzyloxycarbonylphenylalanine diazomethyl ketone, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .

Safety And Hazards

Sulfonyl azides, which are used in the synthesis of diazo compounds, are potentially hazardous due to their propensity for explosive decomposition under various reaction conditions . Therefore, safety measures should be taken when handling these compounds.

Future Directions

Exploring the potential of diazo compounds for multicomponent approach is one of the most rapidly developing areas . This includes the development of new synthesis methods and the exploration of their utility as reagents for organic synthesis .

properties

IUPAC Name

benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-20-12-17(22)16(11-14-7-3-1-4-8-14)21-18(23)24-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLEWHRLFWXLX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonylphenylalanine diazomethyl ketone

CAS RN

15196-02-8
Record name N-Benzyloxycarbonylphenylalanine diazomethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015196028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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